5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE
Description
5-((4-Methoxybenzyl)oxy)pyrazin-2-amine is a pyrazine derivative featuring a methoxybenzyl ether group at the 5-position and an amine group at the 2-position. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 231.25 g/mol. This compound is of interest in medicinal chemistry, particularly for its structural similarity to bioactive molecules targeting kinases or other enzymes .
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]pyrazin-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-14-11(13)6-15-12/h2-7H,8H2,1H3,(H2,13,14) |
InChI Key |
ARZFVAXESBGVLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(N=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated pyrazine derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing pyrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to achieve high yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.
Scientific Research Applications
5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Bromine vs. The target compound’s ether group may improve metabolic stability compared to amine-linked analogs .
- Methoxy vs. Fluorine : The methoxy group in the target compound is electron-donating via resonance, while fluorine in is electron-withdrawing. This difference could influence electronic properties of the pyrazine ring and binding affinity in enzyme pockets .
- Amine vs. Formamide : The formamide derivative in introduces a hydrogen-bond acceptor, which may alter solubility or target engagement compared to the primary amine in the target compound .
Insights :
- The target compound likely shares synthetic pathways with its brominated analogs (e.g., coupling of methoxybenzyl groups to pyrazine cores).
- Low yields in brominated analogs (e.g., 15% for reductive amination ) highlight challenges in steric or electronic control during substitution.
Pharmacological and Physicochemical Inferences
- Metabolic Stability : Ethers are generally more resistant to oxidative metabolism than amines, suggesting improved half-life for the target compound versus or .
- Bioactivity : Brominated analogs (e.g., ) may exhibit stronger binding to targets requiring halogen interactions (e.g., kinase ATP pockets), whereas the target compound’s ether group could prioritize hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
